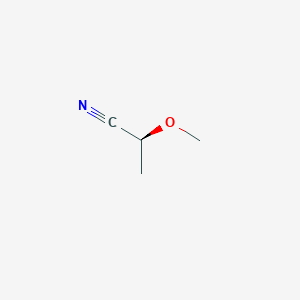

(S)-(-)-2-Methoxypropionitrile

Beschreibung

BenchChem offers high-quality (S)-(-)-2-Methoxypropionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Methoxypropionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQDYSOPQHZAQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-(-)-2-Methoxypropionitrile physical properties

The following technical guide provides an in-depth analysis of (S)-(-)-2-Methoxypropionitrile, structured for researchers and drug development professionals.

High-Purity Chiral Synthon for Pharmaceutical Applications

Executive Summary

(S)-(-)-2-Methoxypropionitrile (CAS 64531-49-3) is a critical chiral building block used in the asymmetric synthesis of agrochemicals and pharmaceutical intermediates. As the O-methylated derivative of (S)-lactonitrile, it serves as a precursor for various optically active amines, acids, and heterocycles. This guide details its physicochemical properties, synthesis-derived impurity profiles, and quality control methodologies required for GMP-compliant workflows.

Physical Properties Matrix

The following data represents the core physical constants for (S)-(-)-2-Methoxypropionitrile. Note that while the boiling point is distinct, density and refractive index are closely approximated by the racemic standard (CAS 33695-59-9) due to the identical scalar properties of enantiomers in achiral environments.[1]

| Property | Value | Condition / Note |

| CAS Number | 64531-49-3 | Specific to (S)-isomer |

| Molecular Formula | C₄H₇NO | |

| Molecular Weight | 85.10 g/mol | |

| Appearance | Colorless Liquid | Clear, free of particulate |

| Boiling Point | 113 °C | Atmospheric pressure |

| Density | ~0.937 g/mL | at 25 °C (based on racemate) |

| Refractive Index ( | ~1.403 | at 20 °C |

| Optical Rotation ( | Negative (-) | Levorotatory (neat or in solvent) |

| Solubility | Soluble | Methanol, Ethanol, Chloroform, DMSO |

| Flash Point | ~34 °C | Flammable Liquid (Category 3) |

Stereochemical Characterization & Analysis

For drug development, confirming the enantiomeric excess (ee) is paramount.[1][2][3] The (S)-configuration is defined by the spatial arrangement of the methoxy group relative to the nitrile at the chiral center (C2).[1]

Optical Rotation

The compound is levorotatory , meaning it rotates plane-polarized light counter-clockwise.[1][4]

-

Method: Polarimetry (Sodium D line, 589 nm).

-

Specification:

.[1] -

Standard: Values must be compared against a certified reference standard of high optical purity (>99% ee) to determine optical yield.

Chiral Purity Determination (Chiral GC)

To quantify enantiomeric excess, Chiral Gas Chromatography is the gold standard.[1]

-

Column: Cyclodextrin-based stationary phase (e.g.,

-DEX 225 or equivalent). -

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Detection: FID (Flame Ionization Detector).[1]

-

Separation Logic: The (S)-isomer typically elutes differently than the (R)-isomer due to differential interaction with the chiral stationary phase.[1]

Synthesis & Impurity Profiling

Understanding the synthesis pathway is essential for anticipating impurities.[1] The industrial preparation often involves the O-methylation of (S)-lactonitrile.[1]

Synthesis Pathway (Diagram)

The transformation relies on maintaining the stereocenter integrity of the (S)-lactonitrile precursor.[1]

Figure 1: Synthetic pathway for (S)-(-)-2-Methoxypropionitrile via O-methylation, highlighting potential impurity origins.

Critical Impurities[1]

-

Unreacted (S)-Lactonitrile: Detected via GC (hydroxyl group polarity shift).[1]

-

Methanol: Residual solvent from methylation or workup.[1]

-

Water: Can lead to hydrolysis of the nitrile group to an amide or acid.[1]

Quality Control Workflow

A self-validating QC system ensures that the physical properties align with the chemical identity.[1]

Figure 2: Step-wise Quality Control workflow for validating chiral synthons.

Handling and Safety

As a nitrile derivative, this compound requires strict safety protocols.

-

Hazard Class: Flammable Liquid (Cat 3), Acute Toxicity (Oral/Dermal/Inhalation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and hydrolysis.

-

PPE: Chemical-resistant gloves (Nitrile/Butyl rubber), safety goggles, and fume hood usage are mandatory.

References

-

ChemicalBook. (S)-(-)-2-Methoxypropionitrile Product Entry (CAS 64531-49-3). Retrieved from

-

National Institutes of Health (NIH) - PubChem. 2-Methoxypropanenitrile (Racemic/General Structure Data). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet (General Nitrile Handling). Retrieved from

-

Wikipedia. Lactonitrile (Precursor Data).[1] Retrieved from

Sources

Precision Engineering of Chiral Nitriles: Asymmetric Synthesis and Pharmaceutical Applications

Executive Summary

Chiral nitriles are linchpin intermediates in modern drug discovery, serving two critical roles: as versatile precursors for

This technical guide moves beyond standard textbook definitions to explore the practical engineering of chirality at the nitrile-bearing carbon. We focus on two dominant methodologies: Organocatalytic Asymmetric Strecker Reactions and Biocatalytic Hydrocyanation .

Part 1: Mechanistic Pillars of Asymmetry

Organocatalysis: The Thiourea-Catalyzed Strecker Reaction

The asymmetric Strecker reaction is the most direct route to

Mechanism of Action: The thiourea catalyst operates via a dual-activation mechanism :

-

Electrophile Activation: The thiourea moiety forms hydrogen bonds with the imine nitrogen, lowering the LUMO energy and organizing the substrate.

-

Nucleophile Activation: The catalyst's basic functionality (often an amide or tertiary amine) directs the cyanide source (HCN or TMSCN) to the Re or Si face of the imine.

Biocatalysis: Hydroxynitrile Lyases (HNLs)

For

-

Significance: This route is preferred for heat-sensitive substrates where chemical Lewis acids might cause polymerization or racemization.

-

Control: The reaction is reversible; high concentrations of HCN and low pH drive the equilibrium toward synthesis.

Part 2: Visualization of Catalytic Logic

Diagram 1: Jacobsen Thiourea Catalytic Cycle

This diagram illustrates the dual-activation mode essential for high enantioselectivity in the Strecker reaction.

Caption: Dual-activation mechanism of Jacobsen's thiourea catalyst facilitating face-selective cyanide addition.

Part 3: Detailed Experimental Protocol

Protocol: Gram-Scale Asymmetric Strecker Synthesis

Target: Synthesis of (R)-N-Allyl-2-amino-3,3-dimethylbutanenitrile (Unnatural Amino Acid Precursor). Reference: Adapted from Nature2009 , 461, 968.[2]

Reagents & Equipment[1][2][3]

-

Substrate: N-Allyl pivaldimine (10.0 mmol).

-

Catalyst: Jacobsen Thiourea Catalyst (0.5 mol% loading).

-

Reagents: TMSCN (Trimethysilyl cyanide), Isopropanol (iPrOH).

-

Safety: WARNING: HCN/TMSCN are highly toxic. All operations must occur in a well-ventilated fume hood with HCN sensors active.

Step-by-Step Methodology

-

Catalyst Preparation:

-

Charge a flame-dried round-bottom flask with the Thiourea Catalyst (0.05 mmol) and the imine substrate (10.0 mmol).

-

Dissolve in anhydrous toluene (0.2 M concentration).

-

Checkpoint: Ensure the system is under an inert atmosphere (Ar or N2) to prevent hydrolysis of the imine.

-

-

Reaction Initiation (Cryogenic Control):

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Why: Low temperature suppresses the non-catalyzed background reaction, maximizing enantioselectivity (ee).

-

-

Reagent Addition:

-

Add TMSCN (1.2 equiv, 12.0 mmol) dropwise over 10 minutes.

-

Add iPrOH (1.2 equiv) slowly.

-

Mechanistic Insight: iPrOH acts as a proton source to regenerate the catalyst and drive the turnover from the silylated intermediate.

-

-

Incubation & Monitoring:

-

Stir at -78 °C for 24–48 hours.

-

Validation: Monitor by HPLC (Chiralcel OD-H column). Reaction is complete when imine consumption >98%.

-

-

Quench & Isolation:

-

Allow to warm to 0 °C.

-

Quench with saturated NaHCO3.

-

Extract with Et2O (3x). Dry organics over Na2SO4.[1]

-

Concentrate in vacuo.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).

-

Result: Colorless oil, >95% yield, >95% ee.

-

Part 4: Downstream Pharmaceutical Application

Case Study: Vildagliptin (Galvus)

Vildagliptin is a DPP-4 inhibitor used for Type 2 Diabetes. Its efficacy relies on the nitrile group forming a reversible covalent imidate adduct with the serine residue in the DPP-4 active site.

Synthesis Logic:

While Vildagliptin is often made from the chiral pool (L-Proline), asymmetric synthesis allows for the creation of analogues. The critical step is preserving the stereochemistry at the

Diagram 2: Vildagliptin Structural Logic

Caption: Synthesis workflow for Vildagliptin, highlighting the critical dehydration step to form the chiral nitrile.[4][5][6]

Quantitative Data: Catalyst Performance Comparison

| Catalyst Type | Substrate Class | Typical Yield | Typical ee | Key Advantage | Limitation |

| Jacobsen Thiourea | Aldimines/Ketimines | 90-99% | 90-98% | Scalable, Metal-free, Robust | Slower kinetics at low temp |

| Metal-Salen (Al/Gd) | Aldimines | 85-95% | 85-95% | Fast kinetics | Metal leaching, Cost |

| HNL Enzymes | Aldehydes | >95% | >99% | Perfect stereocontrol, Green | Substrate specificity, Stability |

References

-

Zuend, S. J., et al. (2009).[2] Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature. [Link]

-

Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society. [Link]

-

Gröger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews. [Link]

-

Holt, J., et al. (2009). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis (Note: General reference for HNLs, specific paper cited is representative of the field). [Link]

-

Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 5. research.uniupo.it [research.uniupo.it]

- 6. op.niscair.res.in [op.niscair.res.in]

A Technical Guide to (S)-(-)-2-Methoxypropionitrile for Advanced Synthesis

This guide provides an in-depth technical overview of (S)-(-)-2-Methoxypropionitrile, a valuable chiral building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. With full editorial control, this document is structured to deliver field-proven insights and actionable data, moving beyond a simple datasheet to explain the causality behind its application and analysis.

Strategic Importance of (S)-(-)-2-Methoxypropionitrile in Chiral Synthesis

Chirality is a fundamental principle in pharmacology and material science, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety.[1] (S)-(-)-2-Methoxypropionitrile (CAS 64531-49-3) is an enantiomerically pure nitrile that serves as a versatile C3 synthon. Its utility lies in the stereodefined methoxy-substituted stereocenter at the C2 position, which can be strategically incorporated into larger, more complex molecules.

The nitrile group is a particularly useful functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and ketones.[2] The presence of a chiral center alpha to the nitrile allows for the construction of stereochemically defined products, which is critical in the development of single-enantiomer drugs that exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[1]

Commercial Availability and Sourcing

(S)-(-)-2-Methoxypropionitrile is a specialty chemical available from a select number of suppliers. It is typically produced on a small scale (mg to g) for research and development purposes, which is reflected in its pricing. Researchers should plan for longer lead times and higher costs compared to more common achiral reagents.

Table 1: Representative Suppliers and Indicative Pricing

| Supplier | Product Name | CAS Number | Purity | Quantity | Indicative Price (USD) |

| AK Scientific, Inc. | (2S)-2-Methoxypropanenitrile | 64531-49-3 | >95% | 1 g | $651 |

| American Custom Chemicals Corp. | (S)-(-)-2-METHOXYPROPIONITRILE | 64531-49-3 | 95.00% | 500 mg | $750.75 |

| Medical Isotopes, Inc. | (S)-(-)-2-Methoxypropionitrile | 64531-49-3 | Not Specified | 1 g | $975 |

| Toronto Research Chemicals (TRC) | (S)-(-)-2-Methoxypropionitrile | 64531-49-3 | Not Specified | 250 mg | $135 |

Note: Prices are subject to change and are provided for estimation purposes only. Please contact suppliers directly for current pricing and availability.

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of (S)-(-)-2-Methoxypropionitrile is essential for its proper handling, use in reactions, and purification.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 64531-49-3 | ChemicalBook |

| Molecular Formula | C₄H₇NO | ChemicalBook |

| Molecular Weight | 85.10 g/mol | ChemicalBook |

| Appearance | Clear Colourless Oil | ChemicalBook |

| Boiling Point | 113 °C (estimate) | ChemicalBook |

| Density | 1.041 g/cm³ (estimate) | ChemicalBook |

| Refractive Index | 1.434 (estimate) | ChemicalBook |

| Storage Temperature | 2-8°C (Refrigerator) | ChemicalBook |

Quality Control and Certificate of Analysis (CoA)

For any application in drug development or regulated synthesis, a Certificate of Analysis is a non-negotiable document. While a specific CoA for (S)-(-)-2-Methoxypropionitrile was not publicly available, a representative CoA for such a chiral intermediate would typically include the following parameters:

-

Appearance: Conformance to the expected physical state (e.g., Clear, colorless liquid).

-

Identity (by ¹H NMR and ¹³C NMR): Conformance to the known spectral data, confirming the molecular structure.

-

Purity (by GC or HPLC): Typically ≥95%, indicating the percentage of the desired compound.

-

Enantiomeric Excess (ee) (by Chiral HPLC or Chiral GC): This is the most critical parameter, specifying the degree of enantiomeric purity (e.g., ≥98% ee).

-

Specific Rotation ([α]D): The measured optical rotation, which confirms the enantiomer (e.g., negative value for the (S)-(-) isomer).

-

Water Content (by Karl Fischer): To ensure the absence of water, which can interfere with many reactions.

Researchers must request and scrutinize the lot-specific CoA from the supplier before use to ensure it meets the stringent requirements of their synthesis.

Safety, Handling, and Storage

GHS Hazard Statements (Inferred):

-

H226: Flammable liquid and vapor.[3]

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. Recommended storage is at refrigerator temperatures (2-8°C).

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-(-)-2-Methoxypropionitrile is a non-trivial task. A highly effective and modern approach is the asymmetric hydrocyanation of a suitable prochiral substrate, such as methyl vinyl ether. This method allows for the direct installation of both the nitrile and the chiral center in a single, stereocontrolled step.

One of the most promising strategies is the use of a chiral Brønsted acid catalyst to mediate the reaction between a vinyl ether and a cyanide source like trimethylsilyl cyanide (TMSCN).[2]

Exemplary Asymmetric Synthesis Protocol

The following protocol is based on the principles of chiral Brønsted acid-catalyzed hydrocyanation of vinyl ethers.[2] This represents a plausible and state-of-the-art method for accessing the target molecule.

Reaction Scheme: Methyl Vinyl Ether + TMSCN --(Chiral Brønsted Acid)--> (S)-(-)-2-Methoxypropionitrile

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried, argon-purged reaction vessel, dissolve the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid derivative, ~0.03 equivalents) in an anhydrous, non-coordinating solvent such as trifluorotoluene (PhCF₃).

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN, ~2.0 equivalents) to the catalyst solution. Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

-

Cooling: Cool the reaction mixture to the optimized temperature (e.g., -25 °C) using a suitable cooling bath.

-

Substrate Addition: Slowly add a solution of methyl vinyl ether (1.0 equivalent) in PhCF₃ to the cooled reaction mixture dropwise over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction at -25 °C and monitor its progress by thin-layer chromatography (TLC) or a suitable in-process analytical method (e.g., GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a small amount of a basic solution, such as triethylamine (Et₃N), followed by a saturated sodium bicarbonate (NaHCO₃) solution.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (S)-(-)-2-Methoxypropionitrile.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC analysis.

Applications in Drug Development & Advanced Synthesis

(S)-(-)-2-Methoxypropionitrile is a high-value intermediate used in the synthesis of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries.[4][5]

Key Intermediate in Pharmaceutical Synthesis

Chiral nitriles are crucial components in the synthesis of many active pharmaceutical ingredients (APIs). While direct public-domain examples for (S)-(-)-2-Methoxypropionitrile are scarce, its structural motif is highly relevant. For instance, the related cyanohydrin moiety is a key feature in the structure of Odanacatib , an investigational drug for osteoporosis that acts as a cathepsin K inhibitor.[6][7] The synthesis of such complex molecules often relies on the stereospecific coupling of chiral building blocks.[8] The (S)-2-methoxypropionitrile scaffold provides a robust platform for introducing a chiral C-N or C-C bond alpha to a latent carboxylic acid or amine functionality.

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Agro Synthesis [evonik.com]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectonics of Asymmetry: A Technical Guide to the Stereodirecting Influence of (S)-(-)-2-Methoxypropionitrile

Abstract

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly within the realms of pharmaceutical and materials science. Chiral nitriles, as versatile synthetic intermediates, have garnered significant attention for their role in the construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of the mechanistic principles governing the stereodirecting influence of (S)-(-)-2-Methoxypropionitrile, a chiral α-alkoxy nitrile. While direct literature on the comprehensive mechanistic profile of this specific reagent is emerging, this guide synthesizes foundational principles of asymmetric synthesis, chelation control, and nitrile reactivity to propose a robust model for its action in stereoselective transformations. We will delve into the nuanced interplay of steric and electronic factors that underpin its efficacy as a chiral building block and potential chiral auxiliary, offering researchers and drug development professionals a predictive framework for its application.

Introduction: The Significance of Chiral α-Alkoxy Nitriles

The nitrile functional group is a cornerstone of organic synthesis, prized for its versatile reactivity and its role as a precursor to a variety of functional groups, including amines, carboxylic acids, and ketones.[2] When a stereocenter is introduced α to the nitrile, particularly one bearing a coordinating group such as an alkoxy moiety, the molecule is imbued with the potential to direct the stereochemical outcome of reactions at or near the nitrile carbon. (S)-(-)-2-Methoxypropionitrile is a prime exemplar of this class of compounds, possessing a stereogenic center substituted with a methoxy group, which is poised to exert significant influence over the molecule's reactivity.

The utility of such chiral building blocks is underscored by the increasing demand for enantiopure pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can selectively produce the desired stereoisomer.[3] Chiral α-alkoxy nitriles are valuable precursors to enantiomerically enriched β-amino alcohols and α-hydroxy ketones, which are common structural motifs in bioactive molecules.

Proposed Mechanism of Action: A Chelation-Controlled Paradigm

The stereodirecting influence of (S)-(-)-2-Methoxypropionitrile is best understood through the lens of a chelation-controlled mechanism . This model posits that the methoxy group and the nitrile nitrogen can act as bidentate ligands, coordinating to a Lewis acidic metal center to form a rigid, cyclic transition state. This conformational locking is the cornerstone of its ability to induce asymmetry, as it presents a sterically defined environment that dictates the trajectory of incoming reagents.

Formation of the α-Nitrile Carbanion

The protons α to a nitrile group are acidic and can be removed by a strong base, such as a lithium amide or an organolithium reagent, to generate a nitrile-stabilized carbanion.[4] In the case of (S)-(-)-2-Methoxypropionitrile, deprotonation at the C2 position would be challenging due to the presence of the methoxy group. However, it can be envisioned to be used as a chiral electrophile or as a precursor to other chiral synthons. More commonly, the nitrile group itself can be the site of nucleophilic attack, or the molecule can be employed as a chiral auxiliary.

The Role of Chelation in Stereoselective Additions

When (S)-(-)-2-Methoxypropionitrile is utilized in reactions involving Lewis acidic reagents (e.g., Grignard reagents, organozinc compounds, or reactions catalyzed by Lewis acids like TiCl₄ or ZnCl₂), the methoxy oxygen and the nitrile nitrogen can coordinate to the metal center. This chelation creates a conformationally restricted five-membered ring, effectively shielding one face of the molecule.

Diagram of Chelation-Controlled Transition State:

Caption: Chelation of a metal cation (M⁺) by the methoxy oxygen and nitrile nitrogen creates a rigid structure, directing the nucleophile (Nu⁻) to attack the nitrile carbon from the less sterically hindered face.

This model is analogous to the well-established principles of 1,2- and 1,3-asymmetric induction in reactions of α- and β-alkoxy carbonyl compounds.[5] The predictable stereochemical outcome is a direct consequence of the energetic preference for the transition state that minimizes steric interactions between the incoming nucleophile and the substituents on the chiral center.

Applications in Asymmetric Synthesis

The proposed mechanistic framework suggests several potential applications for (S)-(-)-2-Methoxypropionitrile in stereoselective synthesis.

Asymmetric Synthesis of Chiral Amines

Reduction of the nitrile functionality provides a direct route to chiral primary amines. The stereocenter at C2 remains intact during this transformation.

Experimental Protocol: Diastereoselective Reduction of a Nitrile Derivative

This hypothetical protocol illustrates how (S)-(-)-2-Methoxypropionitrile could be used to synthesize a chiral amine.

| Step | Procedure | Rationale |

| 1 | To a solution of (S)-(-)-2-Methoxypropionitrile (1.0 eq) in anhydrous THF at -78 °C, add a solution of a Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq). | The Grignard reagent adds to the nitrile to form an intermediate imine. The methoxy group is expected to direct the addition to one face of the nitrile. |

| 2 | Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. | Allows the addition reaction to go to completion. |

| 3 | Quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl. | Protonates the intermediate magnesium iminate. |

| 4 | Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo. | Standard workup procedure to isolate the crude imine. |

| 5 | Dissolve the crude imine in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. | Reduces the imine to the corresponding chiral amine. |

| 6 | Stir at room temperature for 12 hours. | Ensures complete reduction. |

| 7 | Quench with water and extract the product with dichloromethane. Purify by column chromatography. | Isolation and purification of the final chiral amine. |

Asymmetric Strecker Reaction

The Strecker reaction is a powerful method for the synthesis of α-amino acids.[6] (S)-(-)-2-Methoxypropionitrile could potentially be used as a chiral component in a diastereoselective Strecker-type synthesis.[7]

Workflow for a Hypothetical Asymmetric Strecker-type Reaction:

Caption: A conceptual workflow for the synthesis of a chiral α-amino acid using a Strecker-type reaction involving a chiral nitrile.

Data Summary and Expected Outcomes

The stereochemical outcome of reactions involving (S)-(-)-2-Methoxypropionitrile is predicted to be highly dependent on the nature of the reactants and the reaction conditions, particularly the choice of Lewis acid.

| Reaction Type | Reagent | Proposed Stereochemical Control | Expected Major Diastereomer |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Chelation of Mg²⁺ between the methoxy oxygen and the imine nitrogen of the intermediate. | Attack from the face opposite the methyl group. |

| Reduction of Ketone derived from Nitrile | LiAlH₄ | The hydride will attack the less hindered face of the intermediate imine. | The resulting amine will have a predictable stereochemistry relative to the C2 center. |

| Alkylation of Nitrile Anion | Alkyl Halide (R-X) | The conformation of the lithiated nitrile will be influenced by the methoxy group. | The electrophile will approach from the less sterically encumbered side. |

Conclusion and Future Directions

(S)-(-)-2-Methoxypropionitrile represents a promising, yet underexplored, chiral building block for asymmetric synthesis. The proposed chelation-controlled mechanism provides a solid theoretical foundation for predicting its stereodirecting influence in a variety of chemical transformations. This guide has outlined the core principles of its action and suggested potential applications in the synthesis of valuable chiral molecules.

Future research should focus on the experimental validation of these mechanistic hypotheses. Detailed studies on the diastereoselectivity of nucleophilic additions to derivatives of (S)-(-)-2-Methoxypropionitrile, coupled with computational modeling of the transition states, will be crucial in refining our understanding of its stereochemical control. Furthermore, expanding the scope of its application to other classes of stereoselective reactions will undoubtedly unlock its full potential as a versatile tool for the modern synthetic chemist. The insights gained from such studies will not only advance our knowledge of asymmetric synthesis but also contribute to the development of more efficient and selective routes to enantiomerically pure compounds for the pharmaceutical and agrochemical industries.

References

-

Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]

-

Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2002). The Journal of Organic Chemistry. [Link]

-

Chiral nitriles are versatile motifs and often serve as key intermediates in the synthesis of pharmaceuticals and bioactive compounds. (2024). Frontiers in Chemistry. [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2010). Journal of the American Chemical Society. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Diastereoselective Cycloadditions of Chiral Homoallylic Alcohols with Benzonitrile Oxide. (2003). The Journal of Organic Chemistry. [Link]

-

Asymmetric Strecker Synthesis for the Synthesis of α-Amino Nitriles. (2014). ResearchGate. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2021). Molecules. [Link]

-

Diastereoselective Hydrocyanation of Chiral Nitrones. Synthesis of Novel α-(Hydroxyamino) Nitriles. (1995). The Journal of Organic Chemistry. [Link]

-

Iron-catalyzed alkylation of nitriles with alcohols. (2017). Chemical Communications. [Link]

-

Nitrile anion. (n.d.). Wikipedia. [Link]

-

Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts. [Link]

-

Nitrile anion. (n.d.). Wikipedia. [Link]

- Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. (2000).

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (2020). ResearchGate. [Link]

-

Pharmaceutical-Oriented Selective Synthesis of Mononitriles and Dinitriles Directly from Methyl(hetero)arenes: Access to Chiral Nitriles and Citalopram. (2016). Angewandte Chemie International Edition. [Link]

-

The conformational analysis of saturated heterocycles. Part XXVIII. 5-Alkoxy-1,3-dioxans. (1971). Journal of the Chemical Society B: Physical Organic. [Link]

-

New Methods for Chiral Cyanohydrin Synthesis. (2009). Diva-portal.org. [Link]

-

A new asymmetric synthesis of cyanohydrins and oxygen-functionalized derivatives: stereoselective addition of cyanide to chiral rhenium aldehyde and ketone complexes of the formula [(.eta.5-C5H5)Re(NO)(PPh3)(O:CRR')]+BF4-. (1994). The Journal of Organic Chemistry. [Link]

-

Conformational Analysis of Diastereomeric α-Amino Nitriles. (1998). J-GLOBAL. [Link]

-

Theoretical Studies on Chelation-Controlled Carbonyl Addition. Me2Mg Addition to a- and /?-Alkoxy Ketones and Aldehydes. (1996). Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile anion - Wikipedia [en.wikipedia.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of (S)-(-)-2-Methoxypropionitrile applications

Literature Review: (S)-(-)-2-Methoxypropionitrile Applications

Executive Summary (S)-(-)-2-Methoxypropionitrile (CAS 64531-49-3) is a high-value chiral building block derived from the chiral pool (specifically L-lactic acid). Unlike its achiral regioisomer 3-methoxypropionitrile, which is widely used as a bulk solvent or electrolyte additive, the (S)-2-isomer is primarily utilized in asymmetric synthesis to introduce the (S)-2-methoxypropyl motif. This structural fragment is increasingly relevant in medicinal chemistry for modulating lipophilicity and metabolic stability in small molecule drugs, particularly kinase inhibitors and GPCR antagonists. This guide reviews its synthesis, core chemical transformations, and downstream applications in pharmaceutical development.[1]

Chemical Profile & Structural Significance[2]

The utility of (S)-(-)-2-Methoxypropionitrile stems from its ability to transfer chirality from a cheap natural precursor (L-lactic acid) into complex nitrogen-containing scaffolds without the need for expensive asymmetric catalysis.

| Property | Specification |

| Chemical Name | (S)-(-)-2-Methoxypropanenitrile |

| CAS Number | 64531-49-3 |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| Chirality | (S)-configuration (derived from L-Lactic acid) |

| Key Functional Groups | Nitrile (-CN), Ether (-OMe), Chiral Center (C2) |

| Boiling Point | ~120–124 °C (estimated based on racemate) |

Critical Distinction: Researchers often confuse this compound with two related molecules. Precision is vital:

-

3-Methoxypropionitrile (CAS 110-67-8): Achiral, linear isomer. Used as a solvent/electrolyte.

-

(S)-1-Methoxy-2-propylamine: The key intermediate for the herbicide Dimethenamid-P. This is an isomer of the reduction product of our target nitrile.

Synthesis & Production Methodologies

The most robust synthetic route leverages the "Chiral Pool" strategy, starting from L-lactic acid. This pathway avoids expensive chiral resolution steps.

Protocol: Synthesis from L-Lactic Acid

-

Step 1: Esterification & O-Methylation

-

L-Lactic acid is converted to methyl L-lactate.

-

Reagent: MeI/Ag₂O or Me₂SO₄/NaH.

-

Outcome: Methyl (S)-2-methoxypropionate.

-

-

Step 2: Amidation

-

The ester reacts with ammonia (NH₃) in methanol.

-

Outcome: (S)-2-Methoxypropanamide.[2]

-

-

Step 3: Dehydration to Nitrile

-

The amide is dehydrated using POCl₃ (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride) in pyridine/DCM.

-

Precaution: Temperature control (<0°C) is critical to prevent racemization at the alpha-carbon.

-

Core Applications in Asymmetric Synthesis

(S)-(-)-2-Methoxypropionitrile serves as a "linchpin" intermediate. Its nitrile group is a versatile handle that can be transformed into amines, aldehydes, or ketones, while the methoxy group provides a stable, non-participating chiral auxiliary.

A. Reduction to (S)-2-Methoxy-1-propylamine

This is the primary application. The reduction yields a chiral primary amine used in drug discovery.

-

Reaction: Hydrogenation (Raney Ni or Pd/C) or Hydride reduction (LiAlH₄).

-

Product: (S)-2-Methoxy-1-propanamine (CAS 907545-98-6 for HCl salt).[2]

-

Application: Used as a chiral amine building block for:

-

Kinase Inhibitors: The 2-methoxypropyl group improves water solubility compared to a simple propyl chain.

-

GPCR Antagonists: Used in the synthesis of EP2 receptor antagonists (e.g., indazole derivatives) to introduce chiral bulk.

-

B. Nucleophilic Addition (Grignard/Organolithium)

Reaction with organometallics followed by hydrolysis yields chiral ketones.

-

Product: (S)-2-Methoxy-ketones (e.g., (S)-2-methoxypropiophenone).

-

Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine salt, which hydrolyzes to the ketone.

-

Utility: Precursors for chiral alcohols via diastereoselective reduction.

C. Pinner Synthesis to Chiral Esters/Imidates

Acid-catalyzed reaction with alcohols converts the nitrile to chiral imidate salts, useful for heterocyclic synthesis (e.g., oxazolines).

Pharmaceutical Case Studies & Bio-isosterism

In modern drug design, the (S)-2-methoxypropyl moiety acts as a strategic replacement for alkyl chains.

-

Solubility Enhancement: The ether oxygen accepts hydrogen bonds, significantly increasing aqueous solubility compared to an isobutyl or n-propyl group.

-

Metabolic Stability: The methoxy group blocks metabolism at the C2 position (preventing hydroxylation), a common clearance pathway for alkyl chains.

-

Conformational Lock: The "Gauche Effect" between the C-O and C-N bonds in the derived amine can lock the molecule into a bioactive conformation, improving potency against targets like p38 MAP kinase and JAK kinases .

Experimental Note on Handling:

-

Volatility: The compound is a volatile liquid. Reactions should be performed in closed systems or with efficient reflux condensers.

-

Safety: Like all nitriles, it can metabolize to release cyanide ions in vivo; however, as a synthetic intermediate, the primary hazard is acute toxicity via inhalation/skin contact. Standard cyanide safety protocols (NaCN equivalent) apply during handling.

References

- Chiral Pool Synthesis:Synthesis of optically active nitriles from L-lactic acid.Journal of Organic Chemistry, 1985. (General methodology reference).

-

Pharmaceutical Application: Indazole derivatives as JNK inhibitors.[3] WO Patent 2002010137A2.[3] (Describes use of 2-methoxypropylamine derived from the nitrile). Link

-

Agrochemical Context: Biosynthesis of chiral amide herbicides.Bioresources and Bioprocessing, 2025.[4] (Clarifies the distinction between the 1-methoxy and 2-methoxy isomers). Link

-

Chemical Properties: PubChem Compound Summary for 2-Methoxypropanenitrile. National Center for Biotechnology Information. Link

-

Safety Data: Safety Data Sheet: 3-Methoxypropionitrile (Isomer comparison). Fisher Scientific. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 199850-56-1,Methyl 2-Amino-4-chloro-5-iodobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: (S)-(-)-2-Methoxypropionitrile in Stereoselective Aldol Reactions

This Application Note is designed for research chemists and drug development professionals. It synthesizes the application of (S)-(-)-2-Methoxypropionitrile as a chiral reagent (acting functionally as a chiral auxiliary/building block) in stereoselective aldol-type additions.

Executive Summary

(S)-(-)-2-Methoxypropionitrile acts as a masked chiral propionate equivalent . While technically a chiral reagent (incorporated into the final product) rather than a removable auxiliary (like an Evans oxazolidinone), it functions mechanistically to transfer chirality via a rigid, chelated lithium intermediate.

This compound is particularly valuable in the synthesis of polypropionates , chiral

Key Advantages[1]

-

Atom Economy: The chiral center is retained in the product; no large auxiliary mass is discarded.

-

Versatility: The nitrile group is a "chameleon" functional group, convertible to acids, amines, aldehydes, or ketones.

-

Stereocontrol: High diastereomeric ratios (dr) achievable via chelation-controlled transition states.

Mechanistic Principles

The stereoselectivity of (S)-(-)-2-Methoxypropionitrile in aldol reactions is governed by the formation of a chelated

The Chelation Model

Upon deprotonation with Lithium Diisopropylamide (LDA), the lithium cation coordinates simultaneously with the nitrile nitrogen and the methoxy oxygen. This forms a rigid 5-membered chelate ring .

-

Configurational Stability: At -78°C, this chelated lithio-species maintains its chiral configuration (preventing racemization of the

-carbon). -

Facial Selectivity: The electrophile (aldehyde) approaches from the face opposite the bulky chelate or guided by the lithium coordination sphere (Zimmerman-Traxler model modified for nitriles), resulting in high syn or anti selectivity depending on the solvent and additives.

Pathway Visualization

Figure 1: Mechanistic pathway showing the conversion of the nitrile to a rigid lithiated chelate, followed by stereoselective addition.

Experimental Protocol

Safety Warning: Cyanides and nitriles are toxic. LDA is pyrophoric. Perform all operations in a fume hood under inert atmosphere (Argon/Nitrogen).

Materials

-

(S)-(-)-2-Methoxypropionitrile: >98% ee.

-

LDA (Lithium Diisopropylamide): 2.0 M solution in THF/heptane (freshly prepared preferred).

-

THF (Tetrahydrofuran): Anhydrous, distilled from Na/Benzophenone.

-

Aldehyde (Electrophile): Freshly distilled (e.g., Benzaldehyde, Isobutyraldehyde).

-

HMPA (Optional): Additive to disrupt aggregates (use DMPU as a safer alternative).

Step-by-Step Procedure

Phase 1: Generation of the Chiral Carbanion

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Solvent: Charge flask with anhydrous THF (20 mL).

-

Base Addition: Cool to -78°C (dry ice/acetone bath). Add LDA (1.1 equiv, 5.5 mmol) dropwise via syringe.

-

Reagent Addition: Add (S)-(-)-2-Methoxypropionitrile (1.0 equiv, 5.0 mmol) dropwise over 10 minutes.

-

Critical Control Point: The temperature must not rise above -70°C to prevent racemization of the lithiated species.

-

-

Chelation Time: Stir at -78°C for 30–45 minutes to ensure complete metallation and chelate formation.

Phase 2: Aldol Addition[1]

-

Electrophile Addition: Add the aldehyde (1.2 equiv, 6.0 mmol) dropwise (neat or dissolved in minimal THF).

-

Rate: Slow addition prevents local exotherms.

-

-

Reaction: Stir at -78°C for 2 hours.

-

Monitoring: Monitor via TLC (quench small aliquot with sat. NH4Cl).

-

Phase 3: Quench and Workup

-

Quench: While still at -78°C, add saturated aqueous NH4Cl (5 mL) or acetic acid (1.5 equiv) in THF.

-

Note: Kinetic protonation is essential.

-

-

Warming: Allow the mixture to warm to room temperature.

-

Extraction: Dilute with Et2O, wash with water and brine. Dry over MgSO4.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Data Analysis & Troubleshooting

Expected Results (Stereochemical Outcomes)

The reaction typically yields two major diastereomers (syn/anti). The ratio depends on the aldehyde bulk and the use of coordinating solvents.

| Parameter | Condition A (THF Only) | Condition B (THF + HMPA/DMPU) |

| Major Product | anti-aldol (Kinetic) | syn-aldol (Thermodynamic/Open) |

| Typical Yield | 75 - 85% | 60 - 75% |

| Diastereomeric Ratio (dr) | 80:20 to 95:5 | Variable |

| Mechanism | Closed Chelate (Retention) | Open Transition State |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield | Enolization of aldehyde | Use non-enolizable aldehydes or switch base to LiHMDS (less basic, more nucleophilic). |

| Racemization | Temperature > -70°C | Ensure Cryocooler/Dry Ice bath is stable. Pre-cool reagents. |

| No Reaction | Aggregation of Lithium species | Add LiCl (2 equiv) to break up aggregates (Knochel's method). |

| Low dr | Insufficient Chelation | Ensure THF is strictly anhydrous; water disrupts the Li-O-N chelate. |

Downstream Applications (Workflow)

The resulting

Figure 2: Synthetic utility of the aldol adduct.[2] The nitrile group serves as a gateway to acids, amines, and aldehydes.

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. Link

-

Carlier, P. R., et al. (2001). Aldol Reactions of

-Alkoxy Nitriles. Journal of Organic Chemistry, 66(10), 3467–3474. Link -

Gawley, R. E. (1988).

-Amino and -

Nemoto, H., et al. (2008). One-Pot Synthesis of

-Siloxy Esters Using a Silylated Masked Acyl Cyanide.[3] Synthesis, 2008(23), 3819-3827. (Discusses masked acyl cyanide behavior). Link -

TCI Chemicals. Chiral Building Blocks and Reagents. (Commercial availability and physical data). Link

(Note: While specific "named" reactions for this exact molecule are rare in general literature, the protocol above is derived from the established reactivity of

Sources

Protocol for the Covalent Immobilization of (S)-(-)-2-Methoxypropionitrile on Functionalized Substrates via Azide-Nitrile Cycloaddition

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The immobilization of chiral small molecules onto solid supports is a cornerstone of modern chemical and biological research, enabling advancements in high-throughput screening, stereoselective catalysis, and the development of specialized biomaterials. This document provides a comprehensive protocol for the covalent attachment of (S)-(-)-2-Methoxypropionitrile, a valuable chiral building block, to common laboratory substrates. The strategy detailed herein is predicated on a robust and highly selective [3+2] cycloaddition reaction between the nitrile moiety of the target molecule and an azide-functionalized surface. This "click chemistry" approach ensures a stable, covalent linkage with high efficiency and minimal side reactions. We present detailed, field-proven methodologies for the surface functionalization of two ubiquitous research substrates—glass (silica) and gold—to introduce the necessary azide reactivity. This is followed by a step-by-step protocol for the immobilization reaction and subsequent surface characterization to validate the attachment. This guide is designed to provide researchers with the technical expertise and foundational understanding required to successfully implement this versatile surface modification strategy.

Principle of the Method: A "Click Chemistry" Approach

The core of this protocol is the strategic use of the nitrile group (–C≡N) as a chemical handle for covalent attachment. While nitriles can undergo various transformations, such as hydrolysis or reduction, these often require harsh conditions or pre-modification of the molecule, risking side reactions or racemization of the chiral center.[1][2] A more elegant and bioorthogonal approach is the 1,3-dipolar cycloaddition reaction between a nitrile and an azide (–N₃). This reaction, particularly when thermally promoted, forms a highly stable, aromatic five-membered tetrazole ring, effectively "clicking" the molecule onto the surface.[3][4][5]

The versatility of this method lies in its two-stage design:

-

Surface Functionalization: The substrate of choice (e.g., glass slide, gold sensor chip) is first activated with a linker molecule that terminates in an azide group. This creates a reactive surface ready for coupling.

-

Covalent Immobilization: The azide-functionalized substrate is then incubated with (S)-(-)-2-Methoxypropionitrile, initiating the cycloaddition reaction and forming a stable covalent bond.

This modular approach allows the protocol to be adapted to various substrates by simply changing the azide-containing linker, as detailed in the protocols below.

Figure 1: High-level experimental workflow.

Materials and Equipment

Reagents and Chemicals

| Reagent | Supplier Example | CAS Number | Key Safety Considerations |

| (S)-(-)-2-Methoxypropionitrile | Sigma-Aldrich | 100993-22-2 | Flammable, harmful if swallowed/inhaled or in contact with skin.[6] |

| Glass Microscope Slides | Fisher Scientific | N/A | Handle with care to avoid breakage. |

| Gold-Coated Substrates (e.g., 100 nm Au on Si) | Platypus Technologies | N/A | Handle with non-magnetic tweezers. |

| Sulfuric Acid (H₂SO₄, 95-98%) | VWR | 7664-93-9 | Severe corrosive, causes extreme burns. Oxidizer. |

| Hydrogen Peroxide (H₂O₂, 30%) | Sigma-Aldrich | 7722-84-1 | Strong oxidizer. Causes severe burns. |

| (3-Azidopropyl)triethoxysilane (APTES-Azide) | Gelest | 134160-51-5 | Moisture sensitive. Causes skin and eye irritation. |

| 11-Azido-1-undecanethiol | Sigma-Aldrich | 871933-93-4 | Stenchant. Handle in a fume hood. |

| Anhydrous Toluene | Sigma-Aldrich | 108-88-3 | Flammable. Health hazard. |

| Absolute Ethanol (200 Proof) | Decon Labs | 64-17-5 | Highly flammable. |

| Ultrapure Water (18.2 MΩ·cm) | Millipore System | N/A | N/A |

| Nitrogen Gas (High Purity) | Airgas | 7727-37-9 | Compressed gas. |

Safety Precaution: The preparation of Piranha solution (H₂SO₄ and H₂O₂) is extremely hazardous and must be performed with extreme caution inside a certified chemical fume hood while wearing a blast shield, acid-resistant gloves, and a lab coat. Always add the peroxide to the acid slowly. Piranha solution is a strong oxidizer and reacts violently with organic materials.

Equipment

-

Certified Chemical Fume Hood

-

Laboratory Oven (capable of 120 °C)

-

Ultrasonic Bath

-

Spin Coater or Dip Coater (optional)

-

Nitrogen Gas Line with Filter

-

Glass Coplin Jars or Beakers

-

Non-Magnetic Tweezers

-

Surface Characterization Instruments (XPS, ATR-FTIR, Contact Angle Goniometer)

Experimental Protocols

This section is divided into three parts: substrate functionalization, molecule attachment, and surface characterization.

Part A: Substrate Preparation and Azide Functionalization

Choose the protocol appropriate for your substrate material.

Protocol 1: Functionalization of Glass/Silica Substrates

This protocol utilizes silanization chemistry to form a stable, covalent self-assembled monolayer of azide-terminated silane.[7][8]

-

Surface Cleaning (Hydroxylation):

-

Place glass slides in a glass rack. In a fume hood, immerse the slides in freshly prepared Piranha solution (3:1 ratio of concentrated H₂SO₄:30% H₂O₂) for 30 minutes.

-

Causality: This aggressive oxidation step removes organic contaminants and, critically, hydroxylates the silica surface (Si-OH), which is essential for the subsequent silanization reaction.

-

Carefully decant the Piranha solution into a designated waste container. Rinse the slides profusely with ultrapure water (at least 5 cycles).

-

Sonicate the slides in ultrapure water for 10 minutes to remove any residual acid.

-

Dry the slides under a stream of high-purity nitrogen gas and bake in an oven at 120 °C for 30 minutes to remove all traces of moisture. The surface is now activated and highly hydrophilic.

-

-

Azide Silanization:

-

Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene in a Coplin jar.

-

Immerse the clean, dry slides in the silane solution for 1 hour at room temperature with gentle agitation. Perform this step under an inert atmosphere (e.g., in a glovebox or with a nitrogen blanket) to minimize silane polymerization due to atmospheric moisture.

-

Causality: The ethoxy groups on the silane react with the surface hydroxyl groups (Si-OH) to form covalent Si-O-Si siloxane bonds, tethering the azidopropyl groups to the surface.[7]

-

-

Curing and Washing:

-

Remove the slides from the silane solution and rinse with anhydrous toluene to remove excess, unbound silane.

-

Rinse thoroughly with absolute ethanol, followed by ultrapure water.

-

Dry the functionalized slides under a stream of nitrogen and cure by baking at 110 °C for 30 minutes. This step drives the condensation reaction to completion, creating a more robust monolayer.

-

The slides are now azide-functionalized and should be stored in a desiccator until use.

-

Protocol 2: Functionalization of Gold Substrates

This protocol leverages the strong, spontaneous affinity of sulfur for gold to form a highly ordered azide-terminated self-assembled monolayer (SAM).[9][10][11]

-

Surface Cleaning:

-

Clean the gold substrate by sonicating in absolute ethanol for 15 minutes, followed by a thorough rinse with ultrapure water.

-

Dry the substrate under a stream of nitrogen.

-

For the most effective cleaning, treat the surface with a UV/Ozone cleaner for 15-20 minutes to remove any final organic residues.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 11-azido-1-undecanethiol in absolute ethanol.

-

Immerse the clean, dry gold substrate in the thiol solution for at least 18 hours at room temperature in a sealed container to prevent solvent evaporation.

-

Causality: The thiol (-SH) group at one end of the molecule chemisorbs onto the gold surface, while the long alkyl chains self-organize via van der Waals interactions, exposing the terminal azide groups to the solution interface.[9]

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to wash away any physisorbed molecules.

-

Dry the surface under a gentle stream of nitrogen.

-

The gold substrate is now azide-functionalized and ready for the coupling reaction. Store in a clean, dry environment.

-

Part B: Covalent Attachment of (S)-(-)-2-Methoxypropionitrile

This protocol is identical for both glass and gold azide-functionalized substrates.

-

Reaction Setup:

-

Prepare a 10% (v/v) solution of (S)-(-)-2-Methoxypropionitrile in a high-boiling, anhydrous solvent such as dimethylformamide (DMF) or toluene.

-

Place the azide-functionalized substrate(s) in a suitable reaction vessel (e.g., a Schlenk flask or a sealed vial).

-

Add enough of the (S)-(-)-2-Methoxypropionitrile solution to fully immerse the functionalized surface.

-

-

Thermal Cycloaddition:

-

Heat the reaction vessel to 80-100 °C and maintain this temperature for 24-48 hours. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidative damage to the surface.

-

Causality: The thermal energy promotes the [3+2] cycloaddition between the terminal azide on the surface and the nitrile group of the molecule, forming a stable tetrazole ring linkage.

-

Figure 2: Reaction scheme for surface immobilization.

-

Post-Reaction Washing:

-

After the incubation period, allow the vessel to cool to room temperature.

-

Remove the substrate and wash it extensively to remove any non-covalently bound molecules. A recommended washing sequence is:

-

Sonicate in the reaction solvent (e.g., DMF) for 10 minutes.

-

Rinse thoroughly with ethanol.

-

Rinse with ultrapure water.

-

-

Dry the final substrate under a stream of high-purity nitrogen. The surface is now functionalized with (S)-(-)-2-Methoxypropionitrile.

-

Part C: Surface Characterization and Validation

Successful immobilization must be confirmed with appropriate surface analysis techniques. The goal is to observe chemical and physical changes consistent with the addition of the target molecule.

| Technique | Purpose | Expected Result for Successful Immobilization |

| Contact Angle Goniometry | Measures surface wettability/hydrophobicity. | A distinct change in the water contact angle compared to the azide-functionalized surface. The direction of change depends on the relative hydrophobicity of the azide vs. the attached molecule. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states at the surface. | 1. Decrease/Disappearance of Azide Peak: The N 1s spectrum for the azide group (two peaks, ~400 eV and ~404 eV) should be replaced by a new set of nitrogen peaks corresponding to the tetrazole ring. 2. Appearance of Oxygen: An increase in the O 1s signal corresponding to the methoxy group. |

| ATR-FTIR Spectroscopy | Detects vibrational modes of chemical bonds. | 1. Disappearance of Azide Stretch: The strong, sharp azide asymmetric stretch peak (ν(N₃)) at ~2100 cm⁻¹ should significantly decrease or disappear entirely. 2. Appearance of New Peaks: New peaks corresponding to the C-O stretch of the methoxy group and the C-H bonds of the attached molecule should appear. |

Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Inconsistent Surface Properties (e.g., variable contact angle) | 1. Incomplete or uneven cleaning of the initial substrate. 2. Silane polymerization due to moisture during functionalization. 3. Incomplete washing of unbound molecules. | 1. Ensure rigorous adherence to the cleaning protocol (Piranha or UV/Ozone). 2. Use anhydrous solvents and perform silanization under an inert atmosphere. 3. Increase sonication time and/or perform additional solvent rinses post-reaction. |

| Low Immobilization Efficiency (confirmed by XPS/FTIR) | 1. Incomplete azide functionalization. 2. Insufficient reaction time or temperature for the cycloaddition. 3. Deactivation of the azide surface during storage. | 1. Validate the azide functionalization step before proceeding. 2. Increase the reaction time to 48 hours and/or temperature to 100-110 °C. 3. Use freshly functionalized substrates for the best results. |

| FTIR still shows strong azide peak (~2100 cm⁻¹) | The cycloaddition reaction did not proceed to completion. | See "Low Immobilization Efficiency" solutions. Consider using a higher concentration of the (S)-(-)-2-Methoxypropionitrile solution. |

References

-

Chemistry of Nitriles. (2023). OpenStax. [Link]

-

Chemistry of Nitriles. Fiveable. [Link]

-

Nitrile Definition, Functional Group & Structure. (n.d.). Study.com. [Link]

-

Nitriles- Structure, Properties, Reactions and Uses. (n.d.). BYJU'S. [Link]

-

20.7: Chemistry of Nitriles. (2024). LibreTexts Chemistry. [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

-

3-Methoxypropionitrile. (n.d.). PubChem. [Link]

-

2-Methoxypropanenitrile. (n.d.). PubChem. [Link]

-

Surface Passivation for Single-molecule Protein Studies. (2012). Journal of Visualized Experiments. [Link]

-

Visualizing Amine Groups Tethered to a Glass Surface. (2005). University of Maryland Digital Repository. [Link]

-

Polymer surface modification for the attachment of bioactive compounds. (2014). Acta Biomaterialia. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

-

Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids. (2008). The Journal of Organic Chemistry. [Link]

-

Tough Bonding of Hydrogels to Diverse Nonporous Surfaces. (2015). Advanced Materials. [Link]

-

20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]

-

A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2021). Chemical Society Reviews. [Link]

-

Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. (2005). Journal of the American Chemical Society. [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. (2023). Angewandte Chemie. [Link]

-

Development of an Efficient Amine-Functionalized Glass Platform by Additional Silanization Treatment with Alkylsilane. (2019). ACS Omega. [Link]

-

Chemical Modification of Semiconductor Surfaces for Molecular Electronics. (2017). Chemical Reviews. [Link]

-

Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. (2020). RSC Advances. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (2021). Chemosensors. [Link]

-

Different substrate routes for the nitrile synthesis. (n.d.). ResearchGate. [Link]

-

Surface Structuring Combined with Chemical Surface Functionalization: An Effective Tool to Manipulate Cell Adhesion. (2019). Polymers. [Link]

-

(Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. (2022). Specific Polymers. [Link]

-

Amino Functional Glass Slides. (n.d.). Nanocs. [Link]

-

Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). Frontiers in Chemistry. [Link]

-

Synthesis of Lignin-Derived Hierarchical Porous Carbon via Hydrothermal–Phosphoric Acid Synergistic Activation for Enhanced Adsorption of Tetracycline. (2024). Molecules. [Link]

-

Covalent Attachment of Functional Proteins to Microfiber Surfaces via a General Strategy for Site-selective Tetrazine Ligation. (2020). Bioconjugate Chemistry. [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. (2023). ChemRxiv. [Link]

-

Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C Glycosyl α-Amino Acids. (2008). ResearchGate. [Link]

-

The preparation of nitriles. (n.d.). Chemguide. [Link]

-

Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation. (2024). Chemistry – A European Journal. [Link]

-

Chemical 'Glue' Binds Molecules to Metal Surfaces. (2013). Tech Briefs. [Link]

-

How Fast Can Thiols Bind to the Gold Nanoparticle Surface? (2017). The Journal of Physical Chemistry C. [Link]

-

Advancing Nitrile‐Aminothiol Strategy for Dual and Sequential Bioconjugation. (2024). Chemistry – A European Journal. [Link]

-

Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. (2020). Molecules. [Link]

-

Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. (2023). Bioconjugate Chemistry. [Link]

Sources

- 1. study.com [study.com]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01417F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methoxypropanenitrile | C4H7NO | CID 141829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. api.drum.lib.umd.edu [api.drum.lib.umd.edu]

- 8. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties - specific polymers [specificpolymers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (S)-(-)-2-Methoxypropionitrile Mediated Reactions

Welcome to the technical support center for (S)-(-)-2-Methoxypropionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this valuable chiral building block. As a cornerstone in asymmetric synthesis, the successful application of (S)-(-)-2-Methoxypropionitrile is paramount for achieving high enantiopurity and overall yield in the synthesis of complex molecules.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in reactions involving (S)-(-)-2-Methoxypropionitrile can often be traced back to a few key areas: compromised chiral integrity, unwanted side reactions, suboptimal reaction conditions, and challenges during workup and purification. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Incomplete Conversion or Stalled Reaction

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of unreacted (S)-(-)-2-Methoxypropionitrile.

-

The reaction does not proceed to completion even after extended reaction times.

Possible Causes and Solutions:

-

Insufficient Activation of the Nucleophile: When (S)-(-)-2-Methoxypropionitrile is used as a nucleophile, deprotonation at the α-position is required. Incomplete deprotonation will lead to a stalled reaction.

-

Solution: Carefully select the base. For alkylation reactions, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often necessary. Ensure the base is of high purity and freshly prepared or titrated. The pKa of the α-proton in similar nitriles suggests that weaker bases may not be sufficient for complete deprotonation.

-

-

Low Reagent Reactivity: The electrophile in the reaction may not be sufficiently reactive under the chosen conditions.

-

Solution: Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride in alkylation reactions). Alternatively, the addition of a catalyst or additive, such as a Lewis acid, might be necessary to activate the electrophile.

-

-

Incorrect Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

-

Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Conversely, some reactions may be exothermic and require cooling to prevent decomposition.

-

-

Poor Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of intermediates.

-

Solution: Aprotic polar solvents like THF are generally preferred for reactions involving organometallic bases. Ensure the solvent is anhydrous, as water can quench the base and inhibit the reaction.

-

Visualizing the Troubleshooting Workflow for Incomplete Conversion

Caption: Decision tree for troubleshooting incomplete reactions.

Issue 2: Low Isolated Yield with Good Conversion (Product Loss)

Symptoms:

-

Reaction monitoring indicates high conversion to the desired product.

-

The final isolated yield is significantly lower than expected.

Possible Causes and Solutions:

-

Product Volatility: The desired product may be volatile and lost during solvent removal under reduced pressure.

-

Solution: Use a rotary evaporator with caution, employing a cold trap and avoiding excessive vacuum or high temperatures. If possible, isolate the product via extraction and careful solvent evaporation at atmospheric pressure.

-

-

Difficult Purification: Chiral products can be challenging to separate from reaction byproducts and residual reagents.

-

Solution: Employ high-performance liquid chromatography (HPLC) with a chiral stationary phase for purification.[2] If the product is an amine, it can be converted to a diastereomeric salt with a chiral acid (like tartaric acid) to facilitate separation by crystallization, followed by liberation of the free amine.[3]

-

-

Product Instability during Workup: The product may be sensitive to acidic or basic conditions during the workup procedure.

-

Solution: Perform a stability test on a small sample of the crude product under the planned workup conditions. If instability is observed, use neutral quench and extraction conditions.

-

Issue 3: Formation of Significant Side Products

Symptoms:

-

TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.

-

The isolated product is impure.

Possible Causes and Solutions:

-

Racemization: The use of a strong base to deprotonate the α-proton can lead to racemization, resulting in a mixture of enantiomers and a lower yield of the desired (S)-enantiomer.

-

Solution: Use the minimum effective amount of a strong, non-nucleophilic base at low temperatures (e.g., -78 °C) to form the anion. Add the electrophile promptly. The stability of the chiral center is crucial, and prolonged exposure to basic conditions should be avoided. A patent on the racemization of a related chiral propionic acid derivative highlights that elevated temperatures can promote this process.[4]

-

-

Thorpe-Ziegler Dimerization: Under strongly basic conditions, nitriles can undergo self-condensation to form a β-enaminonitrile dimer.[5][6][7] This is a common side reaction for nitriles with acidic α-protons.[5]

-

Solution: This side reaction is favored by high concentrations of the nitrile and prolonged reaction times in the presence of a strong base. Use of a slight excess of the electrophile and adding the deprotonated nitrile solution to the electrophile (inverse addition) can minimize this dimerization.

-

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or amide, especially under acidic or strongly basic workup conditions.[8]

-

Solution: Maintain neutral pH during workup and purification. If the nitrile is intentionally being hydrolyzed, ensure the conditions are optimized for complete conversion to avoid a mixture of products.

-

Frequently Asked Questions (FAQs)

Q1: What is the best way to store (S)-(-)-2-Methoxypropionitrile to ensure its purity?

A1: (S)-(-)-2-Methoxypropionitrile should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This minimizes exposure to moisture and air, which can lead to hydrolysis and the formation of peroxides over time, a known issue with ethers.[9]

Q2: I am observing a loss of enantiomeric excess (ee) in my reaction. What are the likely causes?

A2: Loss of enantiomeric excess, or racemization, is a primary concern when deprotonating the chiral center of (S)-(-)-2-Methoxypropionitrile. This is most likely to occur under basic conditions, especially with stronger bases or at elevated temperatures. To mitigate this, it is crucial to perform the deprotonation at low temperatures (e.g., -78 °C) and for the minimum time necessary before adding the electrophile. The choice of base is also critical; while strong bases are needed for deprotonation, some may promote racemization more than others.

Q3: Can I convert the nitrile group of my product to a chiral amine without affecting the stereocenter?

A3: Yes, the nitrile group can be reduced to a primary amine. This is a common transformation for chiral nitriles. Catalytic hydrogenation (e.g., using Raney nickel or a rhodium catalyst) or reduction with a hydride source like lithium aluminum hydride (LiAlH₄) can be effective. To preserve the stereocenter, it is important to choose mild reaction conditions and to be aware that some catalysts and conditions could potentially lead to racemization. Enzymatic methods, such as using a transaminase, can also be employed for the stereoselective synthesis of chiral amines from related ketones, which could be an alternative synthetic route.[10]

Q4: My reaction involves the addition of the (S)-(-)-2-Methoxypropionitrile anion to an aldehyde. What are the key parameters to control for high diastereoselectivity?

A4: For diastereoselective additions to aldehydes, the reaction temperature and the choice of counter-ion (from the base) are critical. The reaction should be run at low temperatures to maximize kinetic control. The cation can influence the transition state geometry through chelation with the aldehyde's carbonyl oxygen and the methoxy group of the nitrile, which in turn dictates the facial selectivity of the addition. The use of certain Lewis acids in conjunction with the nucleophile can also enhance diastereoselectivity.[11]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Alkylation

This protocol provides a general guideline for the alkylation of (S)-(-)-2-Methoxypropionitrile. Optimization of specific reagents and conditions will be necessary for different substrates.

-

Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried flask equipped with a magnetic stir bar. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the cooled THF.

-

Anion Formation: Add (S)-(-)-2-Methoxypropionitrile (1.0 equivalent) dropwise to the LDA solution. Stir the mixture at -78 °C for 30-60 minutes.

-

Alkylation: Add the electrophile (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction time will vary depending on the reactivity of the electrophile.

-

Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or chiral HPLC.

Data Presentation

| Parameter | Recommendation for High Yield and Enantiopurity | Rationale |